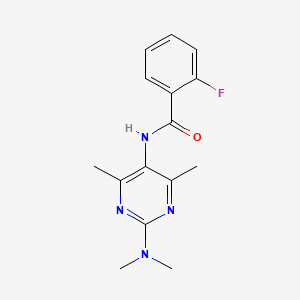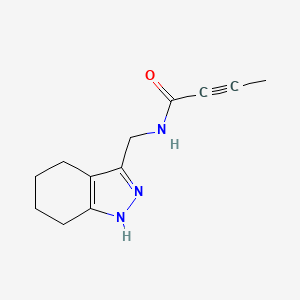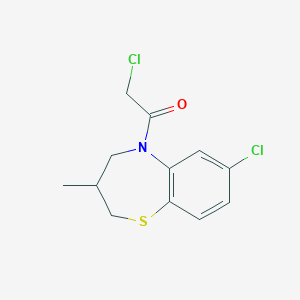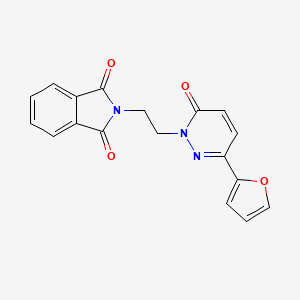![molecular formula C22H25N3O6 B2553820 2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 891130-87-3](/img/structure/B2553820.png)
2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The structure of this compound suggests it may have biological activity, as oxadiazole derivatives have been studied for various biological effects, including enzyme inhibition and receptor agonistic activity .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds typically involves the cyclization of hydrazides with various reagents to form the oxadiazole ring, followed by further functionalization. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved esterification, hydrazide formation, ring closure, and final substitution with electrophiles . Similar synthetic routes could be hypothesized for the compound , with the appropriate selection of starting materials and reagents to introduce the phenoxy and triethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the oxadiazole ring is crucial for the biological activity of these compounds. Substituents on the oxadiazole ring, such as the phenoxy and triethoxyphenyl groups, can significantly influence the compound's binding affinity to biological targets, as seen in the structure-activity relationship studies of similar compounds .
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on the substituents present on the ring. The reactivity of the oxadiazole ring can be modulated by the electron-donating or withdrawing nature of the substituents, which can affect the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. For example, the introduction of triethoxyphenyl groups could increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The spectral data, including IR, NMR, and mass spectrometry, are essential for confirming the structure of synthesized compounds .
Case Studies
While specific case studies on "2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide" are not provided, related compounds have been evaluated for various biological activities. For instance, some oxadiazole derivatives have been found to exhibit significant antibacterial activity and moderate enzyme inhibition . Additionally, the antioxidant properties of certain oxadiazole compounds have been assessed using assays like DPPH and FRAP . These studies highlight the potential therapeutic applications of oxadiazole derivatives in treating diseases related to oxidative stress and bacterial infections.
Wissenschaftliche Forschungsanwendungen
NMR Study of Novel Oxadiazole Derivatives
A study reported the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, showcasing the application of NMR techniques for structural determination. This derivative was synthesized through a series of reactions and its structure was confirmed by elemental analysis, IR, and NMR techniques, indicating the utility of 1,3,4-oxadiazole derivatives in synthesizing complex molecules with potential biological activities (Li Ying-jun, 2012).
Pharmacological Evaluation as CRMP 1 Inhibitors
Another study designed and synthesized a series of 1,3,4-oxadiazole derivatives to investigate their potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors, targeting applications in small lung cancer treatment. This research highlights the importance of molecular design, synthesis, and in vitro evaluation in developing new therapeutic agents (Ishan I. Panchal et al., 2020).
Kinetics of Hydrolysis and Cyclisation
Research into the kinetics of base-catalyzed hydrolysis and cyclization of substituted acetamide and benzamide O-(phenoxycarbonyl)oximes, including derivatives similar to the compound of interest, contributes to understanding the chemical behavior and potential reactions of 1,3,4-oxadiazole compounds under different conditions (J. Mindl et al., 1999).
Synthesis and Biological Screening
A study on the synthesis, characterization, and biological screening of 5-substituted-1,3,4-oxadiazole-2yl derivatives explores the chemical synthesis and potential biological applications of these compounds, including their activity against various enzymes, demonstrating the versatility of 1,3,4-oxadiazole derivatives in pharmaceutical research (A. Rehman et al., 2013).
Computational and Pharmacological Evaluation
The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions further illustrates the broad range of scientific research applications for 1,3,4-oxadiazole derivatives, encompassing drug discovery and the evaluation of therapeutic potential (M. Faheem, 2018).
Zukünftige Richtungen
The future directions for the study of “2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide” and its derivatives could involve designing new derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could be achieved by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
Eigenschaften
IUPAC Name |
2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-4-27-17-12-15(13-18(28-5-2)20(17)29-6-3)21-24-25-22(31-21)23-19(26)14-30-16-10-8-7-9-11-16/h7-13H,4-6,14H2,1-3H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKHZYCKCZYAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2553737.png)
![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)


![6-(5-Chloro-2-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553741.png)

![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/no-structure.png)

![2-(2-(2-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2553750.png)
![3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2553751.png)

![1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime](/img/structure/B2553753.png)

